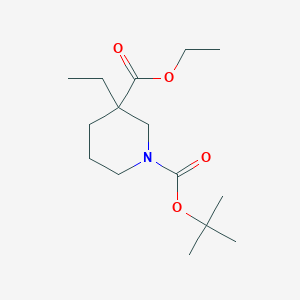

Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate

概要

説明

Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate is a useful research compound. Its molecular formula is C15H27NO4 and its molecular weight is 285.38 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 1178882-02-4 |

| Molecular Formula | C15H27NO4 |

| Molecular Weight | 285.38 g/mol |

| Solubility | Soluble in various organic solvents; specific solubility conditions apply |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may function as an inhibitor or activator of these targets, influencing biochemical pathways critical for cellular function.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, thus preventing substrate interaction. This mechanism is crucial for its potential use in treating diseases where enzyme dysregulation is a factor.

- Receptor Interaction : this compound can also modulate receptor activity, which may lead to alterations in cell signaling pathways involved in pain, inflammation, and other physiological processes.

Anticancer Properties

Recent studies indicate that piperidine derivatives, including this compound, exhibit promising anticancer activity. For instance:

- Cytotoxicity Studies : Compounds similar to Ethyl 1-Boc-3-ethylpiperidine have demonstrated cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism involves induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of this compound:

- In Vivo Studies : Ethyl 1-Boc-3-ethylpiperidine was evaluated in models of acute pancreatitis and sepsis. Results indicated a reduction in inflammatory markers such as TNF-α and IL-6, suggesting its efficacy in managing inflammation-related conditions .

Study on Analgesic Effects

A notable study investigated the analgesic effects of compounds derived from piperidine structures similar to Ethyl 1-Boc-3-ethylpiperidine. The results showed significant pain relief in animal models of arthritis, with a marked decrease in hyperalgesia and allodynia .

Synthesis and Structural Modifications

The synthesis of Ethyl 1-Boc-3-ethylpiperidine involves several steps including the condensation with other piperidine derivatives. Modifications at the 3-position have been shown to enhance biological activity, emphasizing the importance of structural configuration in drug design .

科学的研究の応用

Applications in Scientific Research

Ethyl 1-Boc-3-ethylpiperidine-3-carboxylate has diverse applications across various scientific disciplines:

Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting the central nervous system (CNS). Its structure allows for modifications that enhance the efficacy and selectivity of drug candidates. For instance, it is involved in the development of GABAA receptor agonists, which are vital for treating anxiety and other CNS disorders .

Peptide Chemistry

In peptide synthesis, this compound is used to incorporate piperidine derivatives into peptide chains. This incorporation can improve the stability and biological activity of peptide-based drugs, making them more effective in therapeutic applications .

Ligand Development

The compound is valuable in developing ligands for metal catalysts used in organic synthesis. Its ability to form stable complexes enhances reaction yields and facilitates various chemical transformations .

Neuroscience Research

Research utilizing this compound aids in understanding neurotransmitter systems and their roles in neurological disorders. By studying its interactions with specific receptors, researchers can explore potential treatments for conditions like depression and schizophrenia .

Case Study 1: Development of CNS Agents

A study focused on synthesizing new GABAA receptor agonists utilized this compound as an intermediate. This research demonstrated enhanced anxiolytic effects compared to existing treatments, highlighting the compound's potential in CNS drug development .

Case Study 2: Peptide Stability Enhancement

In peptide chemistry, researchers incorporated this compound into a series of peptide analogs aimed at improving stability against enzymatic degradation. The modified peptides exhibited significantly increased half-lives and bioactivity, showcasing the compound's utility in therapeutic peptide design .

特性

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 3-ethylpiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-6-15(12(17)19-7-2)9-8-10-16(11-15)13(18)20-14(3,4)5/h6-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOCBPFTPYDATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。